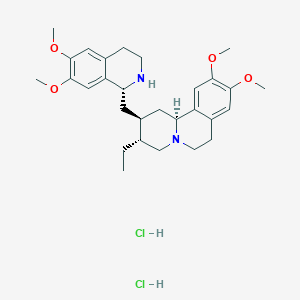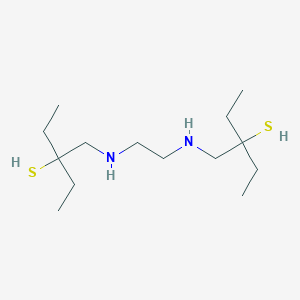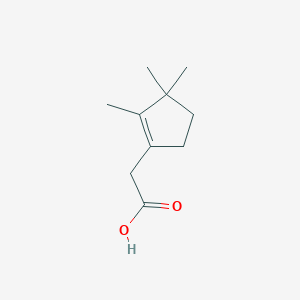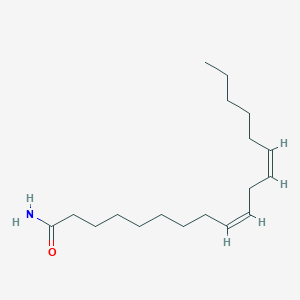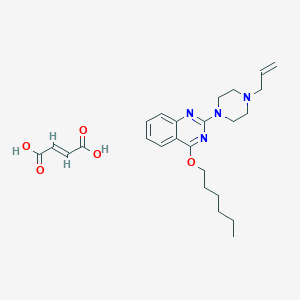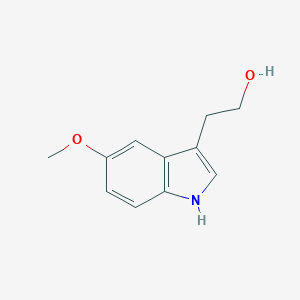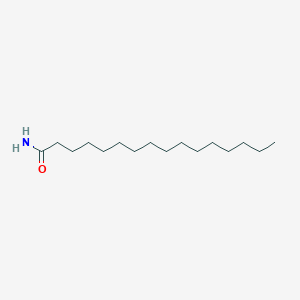
2-Chlor-4-Phenylthiazol
Übersicht
Beschreibung
2-Chloro-4-phenylthiazole is a compound with the molecular formula C9H6ClNS . It has a molecular weight of 195.67 g/mol . The IUPAC name for this compound is 2-chloro-4-phenyl-1,3-thiazole .
Molecular Structure Analysis
The molecular structure of 2-Chloro-4-phenylthiazole is confirmed by ¹H and ¹³C nuclear magnetic resonance spectroscopy, single-crystal X-ray diffraction studies, and Hirshfeld surfaces analysis .Physical And Chemical Properties Analysis
2-Chloro-4-phenylthiazole is a solid with a melting point of 54-58 °C . It has a molecular weight of 195.67 g/mol and a complexity of 148 . The compound has a topological polar surface area of 41.1 Ų and a heavy atom count of 12 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
2-Chlor-4-Phenylthiazol: Derivate wurden auf ihre antimikrobiellen Eigenschaften untersucht. Thiazolverbindungen, einschließlich derer mit einer Chlor-Phenyl-Substitution, sind dafür bekannt, eine signifikante antimikrobielle Wirksamkeit zu zeigen . Sie wurden gegen verschiedene Bakterienstämme wie Bacillus subtilis, Escherichia coli und Staphylococcus aureus getestet . Das Vorhandensein der Chlor-Phenyl-Gruppe kann die Potenz und das Spektrum der antimikrobiellen Wirkung beeinflussen.
Antifungal-Anwendungen
Die Phenylthiazolstruktur ist bekannt für ihr antifungales Potenzial. Neuartige Phenylthiazol-Derivate wurden synthetisiert und weisen starke antifungale Aktivitäten gegen Krankheitserreger wie Magnaporthe oryzae und Colletotrichum camelliaet auf . Diese Verbindungen können als Grundlage für die Entwicklung neuer Fungizide dienen, insbesondere zum Schutz von Nutzpflanzen vor Pilzkrankheiten.
Antioxidative Eigenschaften
Thiazol-Derivate, einschließlich derer mit einer 2-Chlor-4-Phenyl-Substitution, wurden auf ihre antioxidativen Aktivitäten untersucht. Einige synthetisierte Verbindungen haben eine potente antioxidative Aktivität gezeigt, die für die Bekämpfung von oxidativen Stress-bedingten Krankheiten entscheidend ist .
Krebsforschungsanwendungen
Thiazole sind ein wichtiges Merkmal in vielen Krebsmedikamenten, da sie in der Lage sind, verschiedene biologische Pfade zu stören. Forschungen an this compound-Derivaten haben vielversprechend für die Entwicklung neuer Krebsmedikamente gezeigt . Diese Verbindungen können an verschiedenen Positionen modifiziert werden, um ihre Antitumoreigenschaften zu verbessern.
Anti-Alzheimer-Krankheit
Thiazolverbindungen wurden mit Anti-Alzheimer-Aktivität in Verbindung gebracht. Die Modifizierung von Thiazol-basierten Verbindungen, einschließlich der 2-Chlor-4-Phenyl-Variante, könnte zur Entwicklung neuer Behandlungen für die Alzheimer-Krankheit führen, indem bestimmte neurologische Pfade angesteuert werden .
Antihypertensive Effekte
Die strukturelle Vielfalt von Thiazol-Derivaten ermöglicht ihre Anwendung in der Entwicklung von antihypertensiven Medikamenten. Verbindungen, die den this compound-Teil enthalten, können zu neuen Therapien beitragen, die auf die Regulierung des Blutdrucks abzielen .
Wirkmechanismus
Target of Action
This compound belongs to the thiazole class of compounds, which are known to exhibit a wide range of biological activities . .
Mode of Action
Thiazoles, in general, are known to interact with various biological targets through different mechanisms . The specific interactions of 2-Chloro-4-phenylthiazole with its targets, and the resulting changes, are subjects of ongoing research.
Biochemical Pathways
Thiazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse biological effects . .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antioxidant effects . .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
2-Chloro-4-phenylthiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been found to exhibit antibacterial, antifungal, anti-inflammatory, and antitumor activities . The compound interacts with enzymes such as acetylcholinesterase, inhibiting its activity and thus affecting neurotransmission . Additionally, 2-Chloro-4-phenylthiazole has been shown to bind to proteins involved in oxidative stress response, thereby modulating their activity and contributing to its antioxidant properties .
Cellular Effects
2-Chloro-4-phenylthiazole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . The compound also affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and inhibition of cell proliferation . Furthermore, 2-Chloro-4-phenylthiazole has been reported to modulate cellular metabolism by inhibiting key metabolic enzymes, resulting in reduced ATP production and increased oxidative stress .
Molecular Mechanism
The molecular mechanism of 2-Chloro-4-phenylthiazole involves its interaction with various biomolecules at the molecular level. The compound binds to the active sites of enzymes, inhibiting their activity and leading to downstream effects on cellular processes . For example, its binding to acetylcholinesterase results in the accumulation of acetylcholine in synaptic clefts, affecting neurotransmission . Additionally, 2-Chloro-4-phenylthiazole has been shown to interact with DNA, causing changes in gene expression and promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-4-phenylthiazole have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that 2-Chloro-4-phenylthiazole can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression . These effects are particularly evident in in vitro studies, where the compound’s stability and degradation can be closely monitored .
Dosage Effects in Animal Models
The effects of 2-Chloro-4-phenylthiazole vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects such as anti-inflammatory and antitumor activities . At high doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s beneficial effects are maximized at specific dosages, beyond which adverse effects become more pronounced . These findings highlight the importance of dosage optimization in the therapeutic use of 2-Chloro-4-phenylthiazole .
Metabolic Pathways
2-Chloro-4-phenylthiazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and conjugation of 2-Chloro-4-phenylthiazole, leading to the formation of metabolites that are excreted from the body . These metabolic pathways can influence the compound’s bioavailability and therapeutic efficacy .
Transport and Distribution
The transport and distribution of 2-Chloro-4-phenylthiazole within cells and tissues are mediated by various transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, 2-Chloro-4-phenylthiazole can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of 2-Chloro-4-phenylthiazole is critical for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Targeting signals and post-translational modifications can direct 2-Chloro-4-phenylthiazole to specific organelles, where it exerts its effects . For example, its localization in mitochondria is associated with the induction of apoptosis, while its presence in the nucleus can influence gene expression .
Eigenschaften
IUPAC Name |
2-chloro-4-phenyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWMACLGSAOQCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375726 | |
| Record name | 2-Chloro-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1826-23-9 | |
| Record name | 2-Chloro-4-phenylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60375726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4-phenylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-chloro-4-phenylthiazole (CPT) improve the performance of lithium-ion batteries?
A1: CPT functions as a film-forming additive in lithium-ion battery electrolytes. It decomposes at a specific voltage range (1100 mV to 1300 mV vs. Li/Li) [], forming a protective layer known as the Solid Electrolyte Interphase (SEI) on the surface of the graphite anode. This SEI layer is crucial for battery performance as it prevents further decomposition of the electrolyte, thus enhancing the battery's cycle life and stability.
Q2: What are the advantages of using CPT over conventional film-forming additives like vinylene carbonate (VC)?
A2: CPT offers a significant advantage over VC in terms of its decomposition potential. While VC decomposes at the edge of the potential window of carbonate-based electrolytes, CPT decomposes at a lower potential (1100 mV to 1300 mV vs. Li/Li) []. This earlier decomposition allows for SEI formation before reaching the critical potential window, leading to a more robust and effective protective layer on the anode.
Q3: What research methods were used to investigate the properties of CPT as a film-forming additive?
A3: The research paper utilized cyclovoltammetry and constant current cycling to evaluate the film-forming capabilities of CPT []. These electrochemical techniques allowed the researchers to analyze the decomposition behavior of CPT and its impact on the formation and stability of the SEI layer on the graphite anode.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





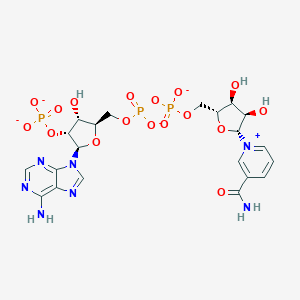
![5-Trifluoromethylbenzo[b]thiophene](/img/structure/B162923.png)
